![molecular formula C17H14F2N2O3 B2931399 N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide CAS No. 1385325-35-8](/img/structure/B2931399.png)
N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide, also known as CDMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDMB belongs to the class of benzamides, which are known to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide is not fully understood, but it is believed to act through the inhibition of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide may disrupt the signaling pathways that are necessary for cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide has been found to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to reduce inflammation and pain in animal models of inflammatory diseases. N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide could focus on its potential use in combination therapy with other anti-cancer agents, as well as its potential use in the treatment of other neurological disorders. Additionally, further studies could investigate the optimal dosing and administration of N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide to maximize its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide involves a multi-step process that includes the reaction of 2,4-difluorobenzonitrile with 2,5-dimethoxybenzaldehyde in the presence of a base to form the intermediate, which is then reacted with methylamine and acetic acid to yield the final product. The purity of the compound is determined by analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide has been studied for its potential therapeutic applications in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3/c1-23-11-4-6-16(24-2)13(8-11)17(22)21-15(9-20)12-5-3-10(18)7-14(12)19/h3-8,15H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGMMELMWZIKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

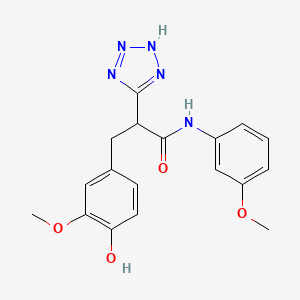
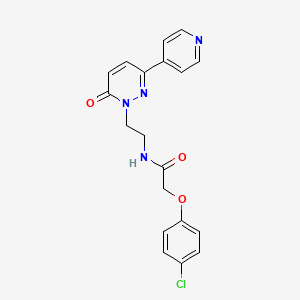
![5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide](/img/no-structure.png)


![N-(3-chlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2931324.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2931325.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B2931326.png)
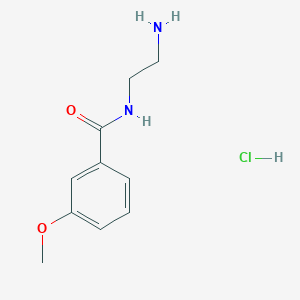
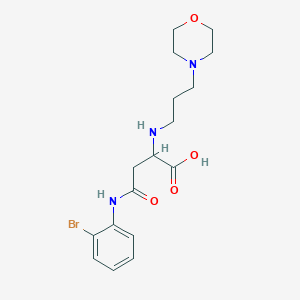

![N-benzyl-3-((4-ethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931334.png)
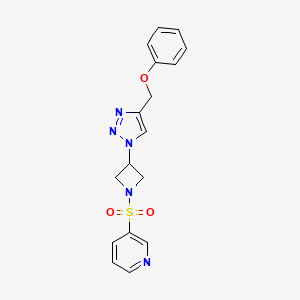
![N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2931337.png)